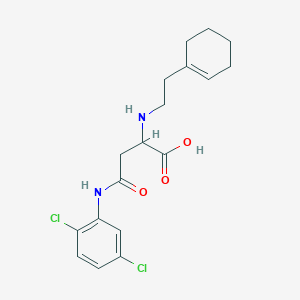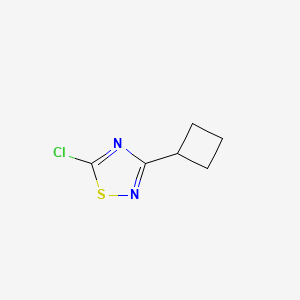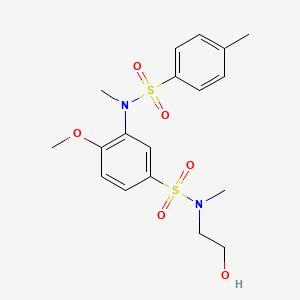
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,5-dichlorophenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Environmental and Health Monitoring
The research into compounds related to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,5-dichlorophenyl)amino)-4-oxobutanoic acid spans various fields, including environmental and health monitoring. Studies have focused on understanding the environmental exposure and potential health impacts of structurally similar compounds. For example, Silva et al. (2013) explored the exposure to the plasticizer 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighting its use as a phthalate replacement and the detection of its metabolites in human urine as exposure biomarkers. This research is pivotal for assessing environmental exposure levels and potential risks to human health Silva et al., 2013.
Medical Applications
The exploration of cyclohexane-based compounds extends into medical applications, particularly in the diagnosis and treatment of diseases. The development and clinical evaluation of imaging agents, such as trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid, for PET scans in patients with metastatic prostate cancer, showcases the potential of cyclohexane derivatives in enhancing diagnostic accuracy. This Phase IIa clinical trial by Inoue et al. (2014) demonstrates the safety and potential efficacy of this agent in delineating primary and metastatic lesions, offering a new avenue for improved diagnostic techniques in oncology Inoue et al., 2014.
Toxicological Studies
Research on the toxicological aspects of cyclohexane derivatives is crucial for understanding their safety profile and environmental impact. Studies such as the one by Osterloh et al. (1983) on the fatal overdose of 2,4-D, MCPP, and chlorpyrifos highlight the importance of toxicological evaluations. Such research helps in understanding the mechanisms of toxicity, aiding in the development of safety guidelines and therapeutic measures in cases of poisoning Osterloh et al., 1983.
Mechanism of Action
properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(2,5-dichloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O3/c19-13-6-7-14(20)15(10-13)22-17(23)11-16(18(24)25)21-9-8-12-4-2-1-3-5-12/h4,6-7,10,16,21H,1-3,5,8-9,11H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOVFMRDZUSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2830367.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2830374.png)


![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2830377.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B2830378.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2830380.png)



![5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2830387.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2830388.png)
![Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830389.png)